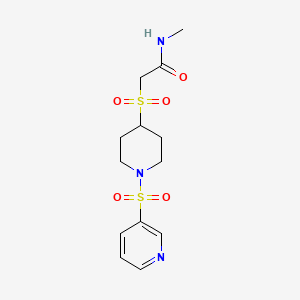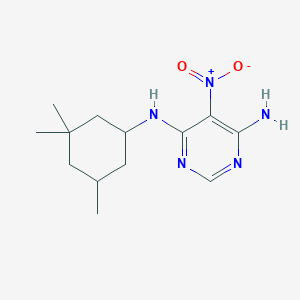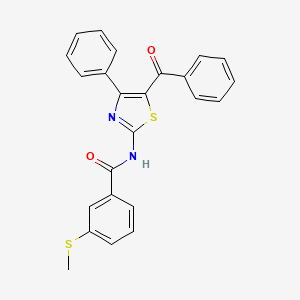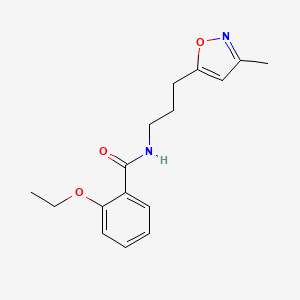
N-methyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds is often complex and requires precision. A study on the synthesis of related compounds suggests a multi-step synthesis involving the use of mesitylene sulfonyl chloride and reactions in specific conditions. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
While no direct studies were found on the molecular structure of “N-methyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide”, research on a novel compound offers a comparative analysis on crystal structure, verifying through X-ray diffraction.
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
Physical And Chemical Properties Analysis
While no direct studies were found on the physical properties of “this compound”, research by Zhou et al. (2021) on a novel compound offers a comparative analysis on crystal structure, verifying through X-ray diffraction.
Scientific Research Applications
Pharmacological Characterization
A study by Grimwood et al. (2011) described the pharmacological characterization of a κ-opioid receptor antagonist, PF-04455242, showing its high affinity for human, rat, and mouse κ-opioid receptors and potential in treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Enzyme Inhibitory Activities
Virk et al. (2018) discussed the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide via conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against various enzymes, showing promising activities (Virk et al., 2018).
Synthesis of Bioactive N-Substituted Derivatives
Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substitued-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against various enzymes. The synthesized compounds showed promising activity, highlighting their potential in enzyme inhibition (Khalid et al., 2014).
Herbicidal Ionic Liquids
Pernak et al. (2015) explored sulfonylurea-based herbicidal ionic liquids, demonstrating their efficacy in greenhouse tests and field trials. This study highlighted the potential of these compounds in agricultural applications (Pernak et al., 2015).
Anticancer Effects
Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, revealing significant anticancer potential. This study underscores the therapeutic potential of these compounds in cancer management (Eldeeb et al., 2022).
Antimicrobial Activity
Patel and Agravat (2009) synthesized novel pyridine derivatives with significant antibacterial activity, indicating their potential as antimicrobial agents (Patel & Agravat, 2009).
Synthesis of Solid-Phase Beta-Sultams
Gordeev et al. (1997) reported the solid-phase synthesis of beta-sultams, potentially useful for the production of antibacterial agents. This method could be employed in the development of new drugs (Gordeev et al., 1997).
Anti-Breast Cancer Activity
Al-Said et al. (2011) evaluated novel 1,2-dihydropyridine, thiophene, and thiazole derivatives for their anti-breast cancer activity, showing better efficacy than traditional drugs in some cases (Al-Said et al., 2011).
Synthesis of Pyridine Derivatives
Stark et al. (2014) described the synthesis of various substituted pyridines, which have potential applications in drug development and other areas of chemistry (Stark et al., 2014).
Mechanism of Action
Target of Action
Compounds with a piperidine moiety are known to play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been used in the synthesis of various pharmaceuticals . The compound might interact with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or modulating biochemical pathways.
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities . The compound could potentially affect multiple biochemical pathways depending on its specific targets and mode of action.
Future Directions
The future directions of research on “N-methyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide” and similar compounds could involve further development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further studies could focus on the potential applications of these compounds in various fields, including pharmaceuticals.
Properties
IUPAC Name |
N-methyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-14-13(17)10-22(18,19)11-4-7-16(8-5-11)23(20,21)12-3-2-6-15-9-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKKYVBSLZTDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)
![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)



![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)

